molecular formula C12H14ClN3O2 B135209 2-hydroxy-3-(1H-imidazol-5-ylmethyl)-6-methylbenzamide hydrochloride CAS No. 127170-87-0

2-hydroxy-3-(1H-imidazol-5-ylmethyl)-6-methylbenzamide hydrochloride

Cat. No.: B135209
CAS No.: 127170-87-0
M. Wt: 267.71 g/mol
InChI Key: OVJGNUKKEBWREQ-UHFFFAOYSA-N
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Description

2-hydroxy-3-(1H-imidazol-5-ylmethyl)-6-methylbenzamide hydrochloride is a complex organic compound that features an imidazole ring, a benzamide core, and a hydrochloride group

Preparation Methods

The synthesis of 2-hydroxy-3-(1H-imidazol-5-ylmethyl)-6-methylbenzamide hydrochloride typically involves the Mannich base technique using a copper (II) catalyst. The Cu(phen)Cl2 catalyst has been found to be particularly effective . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may involve heating and stirring to facilitate the reaction. Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring, using reagents like alkyl halides or acyl chlorides.

Common conditions for these reactions include controlled temperatures, specific pH levels, and the use of catalysts or solvents to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzamides and imidazole derivatives.

Scientific Research Applications

2-hydroxy-3-(1H-imidazol-5-ylmethyl)-6-methylbenzamide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-3-(1H-imidazol-5-ylmethyl)-6-methylbenzamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to bind to bacterial proteins, disrupting their function and leading to cell death . The compound’s anti-inflammatory effects may be mediated through the inhibition of specific enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Similar compounds include other imidazole derivatives and benzamides, such as:

    Clotrimazole: An antifungal agent with a similar imidazole ring structure.

    Miconazole: Another antifungal with a comparable mechanism of action.

    Celecoxib: An anti-inflammatory drug that shares some structural similarities.

What sets 2-hydroxy-3-(1H-imidazol-5-ylmethyl)-6-methylbenzamide hydrochloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-hydroxy-3-(1H-imidazol-5-ylmethyl)-6-methylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2.ClH/c1-7-2-3-8(4-9-5-14-6-15-9)11(16)10(7)12(13)17;/h2-3,5-6,16H,4H2,1H3,(H2,13,17)(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJGNUKKEBWREQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CC2=CN=CN2)O)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50155453
Record name Benzamide, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-6-methyl-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50155453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127170-87-0
Record name Benzamide, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-6-methyl-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127170870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-6-methyl-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50155453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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